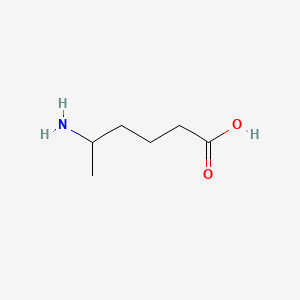
5-Aminohexanoic acid
Descripción general
Descripción
5-Aminohexanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
Polymer Chemistry
- Nylon Production : 5-Aminohexanoic acid serves as a crucial building block in the synthesis of Nylon-6 and other polyamides. Its unique structure allows for the formation of strong polymer chains, making it essential in the textile and plastics industries.
Organic Synthesis
- Intermediate in Reactions : It acts as an intermediate in various organic synthesis reactions, facilitating the production of more complex molecules. Its reactivity is leveraged to create a range of chemical products, including pharmaceuticals and agrochemicals.
Biological Applications
Antifibrinolytic Agent
- Mechanism of Action : this compound inhibits the action of plasminogen activators and reduces fibrinolysis by binding to lysine residues on plasminogen. This property makes it valuable in clinical settings for managing bleeding disorders, particularly in surgeries where excessive bleeding is a risk .
Case Study: Clinical Use in Surgery
- A study highlighted its effectiveness in reducing blood loss during cardiac surgery. Patients treated with EACA showed significantly lower blood transfusion requirements compared to those who did not receive the drug .
Medical Applications
Treatment of Bleeding Disorders
- Clinical Trials : Ongoing research is exploring its potential in treating conditions like hemophilia and other bleeding disorders. A Phase II clinical trial by the University of Oxford aimed at assessing its cardioprotective effects during ischemia-reperfusion injury has shown promising results.
Pharmacokinetics and Safety Profile
- EACA is administered orally or intravenously, with a well-documented safety profile. However, monitoring for potential side effects such as muscle weakness or renal impairment is essential during prolonged use .
Industrial Applications
Production of Resins and Coatings
- In industry, this compound is utilized in creating resins and coatings due to its stability and reactivity. Its incorporation into formulations enhances product performance and durability.
Research Applications
Model Compound for Enzyme Studies
- In biological research, EACA serves as a model compound for studying enzyme inhibition and protein interactions. Its ability to mimic lysine residues allows researchers to investigate various biochemical pathways effectively .
Peptide Synthesis
- The compound has been used to enhance the properties of peptides by increasing their hydrophobicity, which improves cellular uptake and stability . For instance, conjugates of EACA with photosensitizers have shown increased efficacy in targeting tumor cells through enhanced binding to specific receptors like neuropilin-1 (NRP-1) .
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Polymer Chemistry | Nylon-6 production | Essential for strong polymer chains |
| Biological Research | Enzyme inhibition studies | Valuable model for studying protein interactions |
| Medical | Antifibrinolytic agent | Reduces blood loss during surgeries |
| Industrial | Resins and coatings production | Enhances product performance |
| Peptide Synthesis | Enhancing peptide properties | Improved cellular uptake |
Propiedades
Número CAS |
628-47-7 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
5-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
IPCUHQYGWOKSLR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)O)N |
SMILES canónico |
CC(CCCC(=O)O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














